molecular formula C9H9NO2 B11921369 2-methyl-1H-indole-4,7-diol

2-methyl-1H-indole-4,7-diol

Cat. No.: B11921369
M. Wt: 163.17 g/mol
InChI Key: OWJSLXZRRFWBDI-UHFFFAOYSA-N
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Description

2-Methyl-1H-indole-4,7-diol is an indole derivative featuring hydroxyl (-OH) groups at positions 4 and 7 and a methyl (-CH₃) group at position 2. Indole derivatives are critical in pharmaceutical and agrochemical research due to their diverse bioactivities.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-methyl-1H-indole-4,7-diol

InChI

InChI=1S/C9H9NO2/c1-5-4-6-7(11)2-3-8(12)9(6)10-5/h2-4,10-12H,1H3

InChI Key

OWJSLXZRRFWBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2N1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-indole-4,7-diol can be achieved through various methods. One common approach involves the reaction of 2-methylindole with suitable oxidizing agents under controlled conditions. For instance, the reaction of 2-methylindole with hydrogen peroxide in the presence of a catalyst can yield this compound . Another method involves the use of bromine and subsequent hydrolysis to introduce hydroxyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-indole-4,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, and substituted indoles, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-methyl-1H-indole-4,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects on Polarity: The hydroxyl groups in this compound increase polarity and hydrogen-bonding capacity compared to methyl (4,7-dimethyl-1H-indole) or methoxy (4,7-dimethoxy-2,3-dimethyl-1H-indole) substituents.

Thermal and Chemical Stability :

  • Methoxy groups (e.g., 4,7-dimethoxy derivatives) are electron-donating and may improve oxidative stability compared to hydroxyl groups, which are prone to oxidation .
  • Aliphatic diols like 2,4,7,9-tetramethyl-5-decyne-4,7-diol exhibit lower melting points (42–44°C) due to reduced hydrogen bonding compared to aromatic diols .

Applications: Pharmaceuticals: Indole derivatives with electron-withdrawing groups (e.g., fluoro, carboxylate) are often intermediates in drug synthesis. The ester group in methyl 4,7-difluoro-1H-indole-2-carboxylate suggests utility in prodrug formulations . Surfactants: Aliphatic diols (e.g., 2,4,7,9-tetramethyl-5-decyne-4,7-diol) are used in coatings and polymer additives due to their amphiphilic properties .

Biological Activity

2-Methyl-1H-indole-4,7-diol is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound has garnered attention in recent years due to its potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.

PropertyValue
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H9NO2/c1-5-4-6-7(11)2-3-8(12)9(6)10-5/h2-4,10-12H,1H3
Canonical SMILESCC1=CC2=C(C=CC(=C2N1)O)O

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can act as an enzyme inhibitor and receptor modulator, affecting various signaling pathways involved in cellular processes. For instance, it has been shown to inhibit enzymes associated with cancer cell proliferation, thereby exhibiting potential anticancer properties.

Anticancer Properties

Numerous studies have explored the anticancer potential of indole derivatives, including this compound. The compound has demonstrated significant activity against various cancer cell lines by inducing apoptosis and causing cell cycle arrest. For example:

  • Cell Lines Tested : Huh7 (hepatocellular carcinoma), HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer).
  • Mechanism : Induces G2/M-phase cell cycle arrest and disrupts tubulin polymerization.

The IC50 values for these activities typically range from 3.5 µM to 8.7 µM across different studies, indicating moderate potency compared to standard chemotherapeutic agents .

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on Huh7 cells, revealing an IC50 of approximately 5 µM. The compound was found to bind to the colchicine-binding site on tubulin, stabilizing the interaction and leading to significant inhibition of tubulin polymerization .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 20 µg/mL to 50 µg/mL.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives:

CompoundAnticancer IC50 (µM)Antimicrobial MIC (µg/mL)
This compound520 - 50
Indole-3-carbinol3 - 10Not specified
4,7-Dihydroxyindole8 - 15Not specified

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